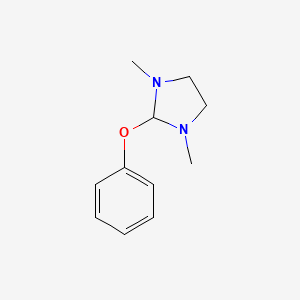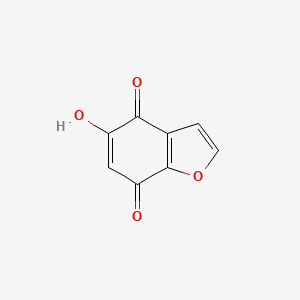
5-Hydroxybenzofuran-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzofuran-4,7-dione typically involves the use of dihydroxyacetophenone derivatives as starting materials. A common method includes the conversion of these derivatives into hydroxybenzofuranones, followed by reduction with lithium borohydride . Another approach involves the use of free radical cyclization cascades to construct complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method has been successfully applied to the synthesis of various benzofuran compounds, including those with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzofuran-4,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxybenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium borohydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
5-Hydroxybenzofuran-4,7-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor, antibacterial, and anti-viral activities.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new drugs and chemical compounds with diverse applications
Mechanism of Action
The mechanism of action of 5-Hydroxybenzofuran-4,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and induce apoptosis in cancer cells has been well-documented .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxybenzofuran-4,7-dione include other hydroxybenzofuran derivatives such as:
- 4-Hydroxybenzofuran
- 6-Hydroxybenzofuran
- 7-Hydroxybenzofuran
Uniqueness
What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s specific hydroxylation at the 5-position and the presence of a dione group at the 4,7-positions contribute to its potent pharmacological properties and make it a valuable target for drug development .
Properties
Molecular Formula |
C8H4O4 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
5-hydroxy-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C8H4O4/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,9H |
InChI Key |
FFBFXQQAYACOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)C(=CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


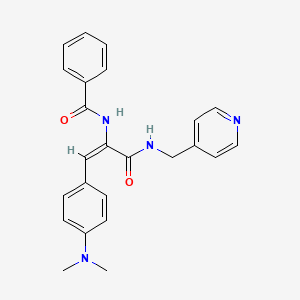
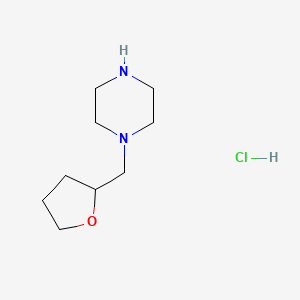
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
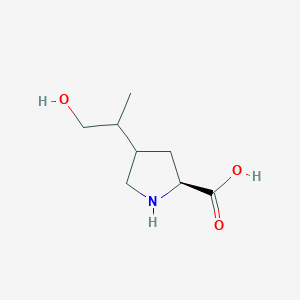

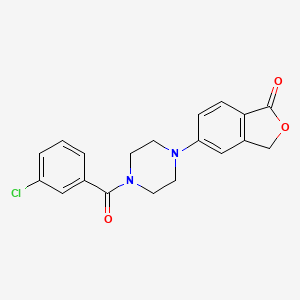
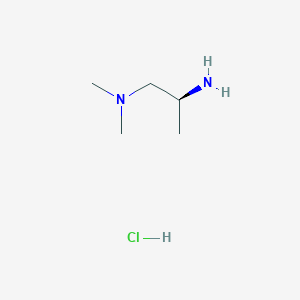
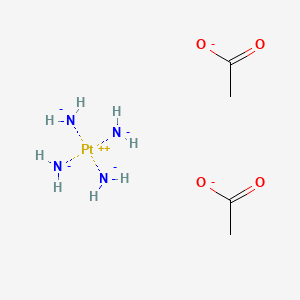
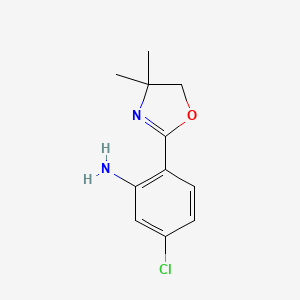
![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)
![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
